Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
CAS No.: 103195-35-3
Cat. No.: VC21301242
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103195-35-3 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | ethyl 8-amino-4-oxochromene-2-carboxylate |
| Standard InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3 |
| Standard InChI Key | IWKNQOGLOVBSDJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N |
| Canonical SMILES | CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N |
Introduction
Chemical Properties and Structure
Basic Information
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is identified by the CAS number 103195-35-3 and possesses the molecular formula C₁₂H₁₁NO₄ . The compound has a molecular weight of 233.22 g/mol, reflecting its relatively moderate size among organic compounds. The IUPAC name "ethyl 8-amino-4-oxochromene-2-carboxylate" provides a systematic identification of its structure and functional groups.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate are summarized in Table 1, providing essential information for researchers working with this molecule.
Table 1: Physical and Chemical Properties of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
| Property | Value |
|---|---|
| CAS Number | 103195-35-3 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | Ethyl 8-amino-4-oxochromene-2-carboxylate |
| LogP | 2.13310 |
| Polar Surface Area (PSA) | 82.53000 |
| Exact Mass | 233.06900 |
The compound's LogP value of 2.13310 indicates a moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that could be advantageous for biological applications . The polar surface area (PSA) of 82.53000 provides insight into the compound's potential for membrane permeability and bioavailability .
Structural Identifiers
For precise identification and database referencing, Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is associated with specific structural identifiers as shown in Table 2.
Table 2: Molecular Identifiers of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3 |
| Standard InChIKey | IWKNQOGLOVBSDJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N |
These identifiers provide unique and unambiguous representations of the compound's structure, facilitating its identification across different chemical databases and literature sources.
Synthesis Methods
General Synthetic Approaches
The synthesis of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate typically involves multi-step reactions starting from simpler chromene derivatives. Various synthetic routes have been developed to optimize yield, purity, and efficiency in the preparation of this compound for research applications.
Common Synthesis Method
| Reagent | Role in Synthesis |
|---|---|
| Hydrogen Chloride (HCl) | Acid catalyst |
| Tin(II) Chloride (SnCl₂) | Reducing agent |
| Ethanol (EtOH) | Solvent |
The synthesis process typically requires careful control of reaction parameters such as temperature, concentration, and reaction time to ensure optimal yield and purity of the final product.
Applications and Research Significance
Role in Organic Synthesis
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is primarily used in research settings for its potential in organic synthesis. The presence of multiple functional groups (amino, oxo, and carboxylate) within its structure provides various sites for chemical reactions and modifications, making it a versatile building block for the synthesis of more complex molecules.
Related Compounds and Derivatives
Brominated Derivatives
| Property | Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate | Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate |
|---|---|---|
| CAS Number | 103195-35-3 | 156904-82-4 |
| Molecular Formula | C₁₂H₁₁NO₄ | C₁₂H₁₀BrNO₄ |
| Molecular Weight | 233.22 g/mol | 312.12 g/mol |
| InChIKey | IWKNQOGLOVBSDJ-UHFFFAOYSA-N | LLHNRAVVVZFEGE-UHFFFAOYSA-N |
The brominated derivative is commercially available and has been used in research settings, particularly as a building block for the synthesis of more complex molecules with potential biological activities .
Carboxylic Acid Derivatives
Another significant class of related compounds includes the carboxylic acid derivatives, where the ethyl ester group is hydrolyzed to form the corresponding carboxylic acid. These derivatives often exhibit different chemical properties and biological activities compared to the ester counterparts.
A notable example is 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which has been identified as a potent agonist for the orphan G protein-coupled receptor GPR35 . This compound represents a significant modification of the basic chromene scaffold, featuring both bromination at the 6-position and amidation of the 8-amino group, resulting in enhanced binding affinity for the target receptor.
Structure-Activity Relationships
Research on various derivatives of Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate has provided valuable insights into structure-activity relationships, particularly in the context of GPR35 binding and activation . These studies have demonstrated that specific modifications to the basic chromene scaffold can significantly enhance biological activities, guiding the rational design of new compounds with improved potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume